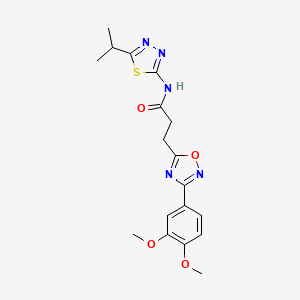
N-ethyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-ethyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been suggested that the compound may act by modulating the activity of various signaling pathways involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, the compound has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, the compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, the compound has not been extensively studied in humans, which limits its potential clinical applications.
Direcciones Futuras
There are several future directions for research on N-ethyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One direction is to further explore the mechanism of action of the compound and identify its molecular targets. Another direction is to study the compound in human clinical trials to determine its safety and efficacy in the treatment of various diseases. Additionally, future research could focus on developing new methods for synthesizing the compound and improving its solubility in water. Finally, the compound could be further studied for its potential applications in other fields such as agriculture and material science.
Conclusion
This compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. The compound has several advantages for lab experiments, but also has some limitations. Future research could focus on further exploring the mechanism of action of the compound, studying it in human clinical trials, and developing new methods for synthesizing and improving its solubility in water.
Métodos De Síntesis
N-ethyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been synthesized using various methods. One of the most common methods is the reaction of m-tolyl hydrazine with ethyl 2-(2-chlorophenoxy)acetate, followed by cyclization with potassium carbonate. Another method involves the reaction of m-tolyl hydrazine with 2-(2-bromo phenoxy)acetic acid ethyl ester, followed by cyclization with potassium carbonate. These methods have been reported to yield high purity and good yields of the compound.
Aplicaciones Científicas De Investigación
N-ethyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-ethyl-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-20-17(23)12-24-16-10-5-4-9-15(16)19-21-18(22-25-19)14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDQCPYFRRSMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-dichloro-N-{2-methoxy-5-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B7701782.png)






![8-bromo-N-(4-isopropylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701838.png)

